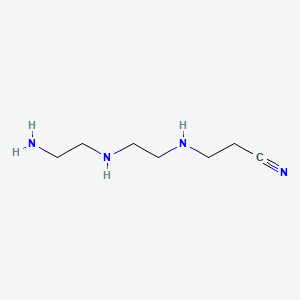
Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-aminoethylamino)ethylamino]propanenitrile is a chemical compound that features a nitrile group attached to a propyl chain, which is further linked to a diethylenetriamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-aminoethylamino)ethylamino]propanenitrile typically involves the reaction of 3-chloropropanenitrile with diethylenetriamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[2-(2-aminoethylamino)ethylamino]propanenitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Large-scale purification methods, such as crystallization and large-scale chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-aminoethylamino)ethylamino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
3-[2-(2-aminoethylamino)ethylamino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-aminoethylamino)ethylamino]propanenitrile involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also participate in nucleophilic addition reactions, modifying the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
3-[2-(2-aminoethylamino)ethylamino]propyl-trimethoxysilane: Similar structure but with a trimethoxysilane group, used in surface modification and material science.
Diethylenetriamine: A simpler structure without the nitrile group, used as a chelating agent and in polymer synthesis.
Uniqueness
3-[2-(2-aminoethylamino)ethylamino]propanenitrile is unique due to the presence of both the nitrile and diethylenetriamine moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
5760-73-6 |
|---|---|
Molecular Formula |
C7H16N4 |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-[2-(2-aminoethylamino)ethylamino]propanenitrile |
InChI |
InChI=1S/C7H16N4/c8-2-1-4-10-6-7-11-5-3-9/h10-11H,1,3-7,9H2 |
InChI Key |
ORTUYCUWCKNIND-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


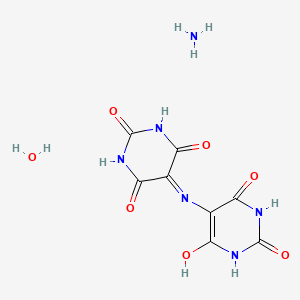

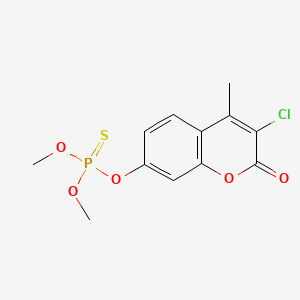

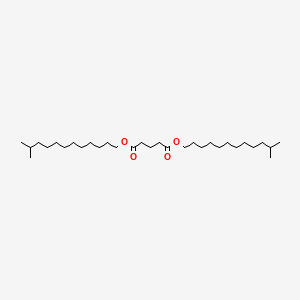
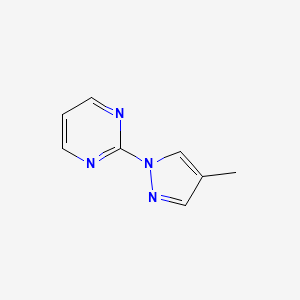
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
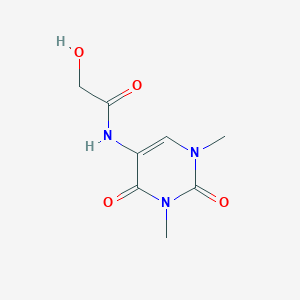


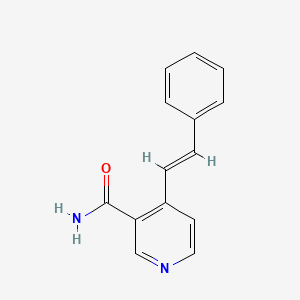
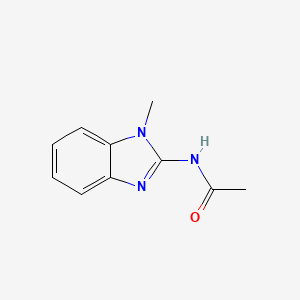

![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)
